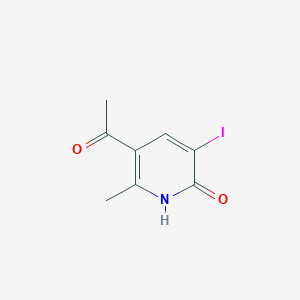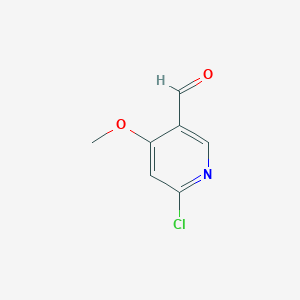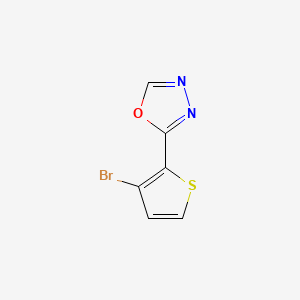
(6-(Trifluormethyl)pyrimidin-4-yl)methanol
Übersicht
Beschreibung
“(6-(Trifluoromethyl)pyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C6H5F3N2O. It has a molecular weight of 178.11 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(6-(Trifluoromethyl)pyrimidin-4-yl)methanol” consists of a pyrimidine ring with a trifluoromethyl group attached at the 6th position and a methanol group attached at the 4th position . Unfortunately, I could not find more detailed information on the molecular structure of this compound.Physical and Chemical Properties Analysis
“(6-(Trifluoromethyl)pyrimidin-4-yl)methanol” is stored sealed in dry conditions at 2-8°C . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
Pyrimidinverbindungen, zu denen auch (6-(Trifluormethyl)pyrimidin-4-yl)methanol gehört, werden häufig bei der Entwicklung von Fungiziden für landwirtschaftliche Zwecke eingesetzt. Diese Verbindungen wurden effektiv zur Bekämpfung von Pflanzenpilzkrankheiten eingesetzt .
Neuroprotektive und antibakterielle Wirkstoffe
Untersuchungen haben gezeigt, dass Pyrimidinderivate so konzipiert werden können, dass sie neuroprotektive und antibakterielle Wirkungen entfalten. Dies deutet auf potenzielle Anwendungen von this compound bei der Synthese neuartiger Verbindungen mit diesen Eigenschaften hin .
Entwicklung von Pestiziden
Die laufende Entwicklung von Pestiziden zur Bekämpfung von Resistenzen in der landwirtschaftlichen Produktion unterstreicht die Bedeutung neuer Verbindungen. Pyrimidinstrukturen, darunter this compound, sind Teil dieser Forschungsbemühungen, effiziente und neuartige Pestizide zu entwickeln .
Krebsforschung
Verbindungen mit einer Trifluormethylgruppe, wie this compound, werden in der Krebsforschung untersucht. Sie sind an Prozessen wie Zellproliferation und Apoptose beteiligt, was auf potenzielle Anwendungen bei der Entwicklung von Krebstherapien hindeutet .
Antifungalaktivität
Pyrimidinderivate haben eine signifikante antifungale Aktivität gegen verschiedene Krankheitserreger gezeigt. Dies weist auf die potenzielle Verwendung von this compound bei der Synthese neuer Antimykotika mit hoher Wirksamkeit hin .
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)pyrimidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZWHHCIPCFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744434 | |
| Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356111-18-6 | |
| Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
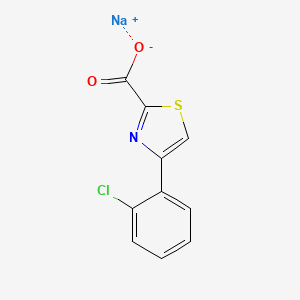
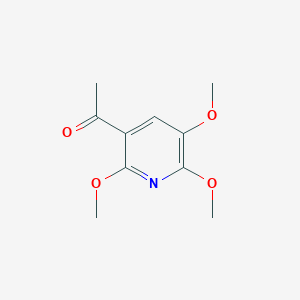
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)
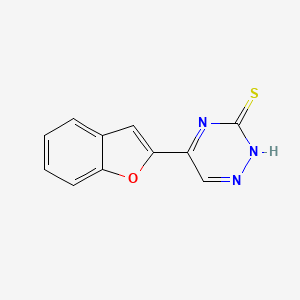
![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)
